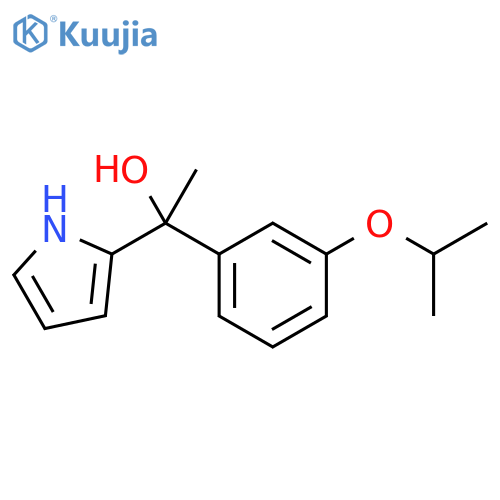Cas no 1443350-74-0 (1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL)

1443350-74-0 structure
商品名:1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL
CAS番号:1443350-74-0
MF:C15H19NO2
メガワット:245.31686425209
MDL:MFCD07775431
CID:5180253
1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL 化学的及び物理的性質
名前と識別子
-
- 1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL
-
- MDL: MFCD07775431
- インチ: 1S/C15H19NO2/c1-11(2)18-13-7-4-6-12(10-13)15(3,17)14-8-5-9-16-14/h4-11,16-17H,1-3H3
- InChIKey: OJMWRTTYIPIIFK-UHFFFAOYSA-N
- ほほえんだ: C(O)(C1=CC=CC(OC(C)C)=C1)(C1=CC=CN1)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428993-1 g |
1-Methyl-2-pyrrolyl-(3-iso-propoxyphenyl)methanol |
1443350-74-0 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB428993-5 g |
1-Methyl-2-pyrrolyl-(3-iso-propoxyphenyl)methanol |
1443350-74-0 | 5g |
€1,373.40 | 2023-04-23 | ||
| Chemenu | CM380120-1g |
1-[3-(propan-2-yloxy)phenyl]-1-(1H-pyrrol-2-yl)ethan-1-ol |
1443350-74-0 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Ambeed | A696342-1g |
1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol |
1443350-74-0 | 97% | 1g |
$441.0 | 2024-04-23 | |
| abcr | AB428993-1g |
1-Methyl-2-pyrrolyl-(3-iso-propoxyphenyl)methanol; . |
1443350-74-0 | 1g |
€1555.10 | 2025-03-19 | ||
| abcr | AB428993-5g |
1-Methyl-2-pyrrolyl-(3-iso-propoxyphenyl)methanol |
1443350-74-0 | 5g |
€1373.40 | 2023-09-04 |
1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL 関連文献
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
1443350-74-0 (1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL) 関連製品
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 4770-00-7(3-cyano-4-nitroindole)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1443350-74-0)1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL

清らかである:99%
はかる:1g
価格 ($):397.0